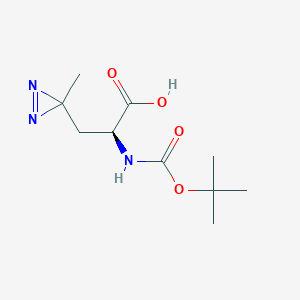

(S)-2-(tert-butoxycarbonylamino)-3-(3-methyl-3H-diazirin-3-yl)propanoic acid

Description

(S)-2-(tert-Butoxycarbonylamino)-3-(3-methyl-3H-diazirin-3-yl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-methyl-3H-diazirin-3-yl substituent. The Boc group enhances stability during synthetic processes, while the diazirine moiety enables photoaffinity labeling, a critical tool in studying biomolecular interactions . This compound is synthesized via deprotection of its Boc-protected precursor using trifluoroacetic acid (TFA) in dichloromethane (DCM) . Its applications span biocatalysis and molecular probes, particularly in tracking enzyme-cofactor interactions .

Properties

IUPAC Name |

(2S)-3-(3-methyldiazirin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O4/c1-9(2,3)17-8(16)11-6(7(14)15)5-10(4)12-13-10/h6H,5H2,1-4H3,(H,11,16)(H,14,15)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAJGFBHQOFABU-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N=N1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(tert-butoxycarbonylamino)-3-(3-methyl-3H-diazirin-3-yl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Protection of the amino group: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) to form a Boc-protected amino acid.

Formation of the diazirine ring: The diazirine ring is introduced through a series of reactions involving the appropriate diazirine precursor.

Coupling reaction: The Boc-protected amino acid is then coupled with the diazirine-containing intermediate under suitable conditions to form the desired product.

Deprotection: The Boc protecting group is removed under acidic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(tert-butoxycarbonylamino)-3-(3-methyl-3H-diazirin-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the diazirine ring or other functional groups.

Substitution: The compound can undergo substitution reactions, particularly at the diazirine ring, to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Basic Information

- Chemical Name: (S)-2-(tert-butoxycarbonylamino)-3-(3-methyl-3H-diazirin-3-yl)propanoic acid

- Molecular Formula: C10H17N3O4

- Molecular Weight: 243.26 g/mol

- CAS Number: 2095409-43-9

- Synonyms: Boc-Photo-Leu, Boc-L-Photo-Leucine

Structure

The compound features a diazirine moiety that can generate highly reactive carbene species upon UV irradiation, which facilitates the formation of covalent bonds with nearby molecules.

Protein Labeling and Interaction Studies

Boc-Photo-Leucine serves as a powerful tool for studying protein interactions. When incorporated into proteins, it can be activated by UV light (around 360 nm), leading to the formation of reactive carbenes that covalently bond with neighboring amino acids. This allows researchers to map interaction sites within proteins and understand their functional dynamics.

Case Study: Histone Modification Analysis

A study developed diazirine-based chemical probes using Boc-Photo-Leucine to identify histone modification "readers" and "erasers." The probes were shown to selectively label specific proteins involved in histone modification, providing insights into epigenetic regulation mechanisms .

Bioconjugation Techniques

The ability of Boc-Photo-Leucine to form covalent bonds makes it an ideal candidate for bioconjugation applications. Researchers can use this compound to attach various biomolecules, such as fluorophores or drugs, to proteins for targeted delivery or visualization.

Example: Fluorescent Labeling

In one experiment, Boc-Photo-Leucine was used to label proteins with fluorescent tags. The labeled proteins were then analyzed using fluorescence microscopy, allowing for real-time observation of protein localization within cells .

Studying Protein Dynamics

Boc-Photo-Leucine can be employed in pulse-chase experiments to study protein dynamics. By incorporating this amino acid into proteins during synthesis, researchers can track the fate of specific proteins over time under various conditions.

Research Insight: Protein Turnover

A study demonstrated how the incorporation of Boc-Photo-Leucine allowed for the monitoring of protein turnover rates in living cells. This approach provided valuable data on how different cellular conditions affect protein stability and degradation pathways .

Table 1: Comparison of Photo-Crosslinking Amino Acids

| Amino Acid | Reactive Group | UV Activation Wavelength | Application Area |

|---|---|---|---|

| Boc-Photo-Leucine | Diazirine | ~360 nm | Protein interaction studies |

| Azidohomoalanine | Azide | ~365 nm | Bioconjugation |

| Benzophenone | Benzophenone | ~254 nm | Protein labeling |

Table 2: Summary of Case Studies Involving Boc-Photo-Leucine

| Study Title | Focus Area | Key Findings |

|---|---|---|

| Identification of Histone Modifiers | Epigenetics | Selective labeling of histone modifiers |

| Fluorescent Labeling of Proteins | Cell Biology | Visualization of protein localization |

| Monitoring Protein Turnover | Molecular Biology | Insights into protein stability dynamics |

Mechanism of Action

The mechanism of action of (S)-2-(tert-butoxycarbonylamino)-3-(3-methyl-3H-diazirin-3-yl)propanoic acid primarily involves its photo-reactive diazirine ring. Upon exposure to UV light, the diazirine ring undergoes a photolysis reaction, generating a highly reactive carbene intermediate. This carbene can then form covalent bonds with nearby molecules, such as proteins or nucleic acids, allowing for the study of molecular interactions and identification of binding sites.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its enantiomeric purity (S-configuration), Boc protection, and the 3-methyl-diazirine group. Below is a comparison with structurally or functionally related compounds:

Table 1: Comparative Analysis of Structural and Functional Properties

Methodological Considerations in Similarity Assessment

Structural similarity evaluations (e.g., via Tanimoto coefficients or pharmacophore modeling) must account for functional group topology and stereochemistry . For example:

- The diazirine group confers shared photoaffinity properties across compounds, but substituents (e.g., Boc vs. trifluoromethylphenyl) dictate solubility and target specificity.

- Enantiomeric purity in the (S)-configured compound enhances biological relevance compared to racemic mixtures .

Biological Activity

(S)-2-(tert-butoxycarbonylamino)-3-(3-methyl-3H-diazirin-3-yl)propanoic acid, commonly referred to as Boc-Photo-Leucine, is a novel photo-crosslinking amino acid. Its unique properties allow it to be incorporated into proteins and peptides, making it a valuable tool in biochemical research and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C12H19N3O4

- Molecular Weight : 257.30 g/mol

- CAS Number : 1450754-37-6

Upon exposure to UV light (approximately 360 nm), Boc-Photo-Leucine generates a highly reactive carbene species. This species can rapidly react with nearby molecules, forming irreversible covalent bonds. This property is particularly useful in protein labeling and studying protein interactions in living cells .

Biological Applications

Boc-Photo-Leucine has been utilized in various biological studies, including:

- Protein Interaction Studies : The compound allows researchers to map protein-protein interactions by covalently labeling proteins in situ.

- Cellular Imaging : Its photoreactive nature enables the visualization of protein dynamics within live cells using fluorescence techniques.

- Targeted Drug Delivery : The ability to form stable covalent bonds with target proteins can facilitate the development of antibody-drug conjugates (ADCs) for cancer therapy .

Case Studies

- Histone Modification Analysis :

- Kinase Profiling :

Data Table: Summary of Biological Activities

Q & A

Q. What are the primary research applications of this compound in biochemical studies?

This compound is primarily used in photoaffinity labeling to study protein-ligand interactions. The diazirine group forms covalent bonds with proximal biomolecules upon UV irradiation (350–365 nm), enabling the identification of binding partners. The Boc (tert-butoxycarbonyl) group protects the amine during synthesis and is cleaved under acidic conditions for downstream applications .

Q. What spectroscopic methods are recommended for structural characterization?

- NMR spectroscopy (e.g., H, C) confirms stereochemistry and functional groups.

- Mass spectrometry (MS) validates molecular weight and purity.

- HPLC ensures separation of epimers, which may co-elute under standard conditions. Adjusting chromatographic parameters (e.g., gradient, column temperature) improves resolution .

Q. How is the Boc group strategically utilized in synthesis?

The Boc group protects the amino group during multi-step synthesis, preventing unwanted side reactions. It is selectively removed using trifluoroacetic acid (TFA) or HCl in dioxane, enabling subsequent functionalization of the amine .

Advanced Research Questions

Q. How can UV irradiation conditions be optimized for photoaffinity labeling?

- Wavelength : 350–365 nm (maximizes diazirine activation while minimizing protein damage).

- Duration : 5–10 minutes under controlled temperature (4°C to reduce thermal denaturation).

- Controls : Include a "dark" control (no UV) to confirm covalent bonding is irradiation-dependent .

Q. How should researchers address inconsistent crosslinking efficiency?

- Purity check : Use HPLC to detect epimers or impurities (e.g., notes epimer co-elution may require chiral columns).

- Stability : Prepare fresh solutions to avoid diazirine degradation; store aliquots at -20°C in the dark.

- UV calibration : Validate light source intensity with actinometer compounds .

Q. What strategies prevent diazirine degradation during long-term storage?

- Store at -20°C under inert gas (argon/nitrogen) in amber vials.

- Use desiccants (e.g., silica gel) to avoid hydrolysis.

- Monitor stability via periodic HPLC-MS analysis .

Q. How can overlapping HPLC peaks be resolved for this compound?

- Mobile phase : Optimize acetonitrile/water gradients with 0.1% TFA to improve peak symmetry.

- Column selection : Use chiral columns (e.g., Chiralpak IA) for epimer separation.

- Temperature : Increase column temperature (30–40°C) to enhance resolution .

Methodological Considerations

Q. What steps ensure high-yield synthesis of this compound?

- Step 1 : Boc protection of (S)-2-amino-3-(3-methyl-diazirinyl)propanoic acid using Boc anhydride in THF/water.

- Step 2 : Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane).

- Step 3 : Confirm diazirine integrity using UV-Vis spectroscopy (λ~350 nm) .

Q. How is this compound integrated into peptide/protein conjugation workflows?

- Activation : Convert the carboxylic acid to an NHS ester for amine coupling (e.g., using EDC/NHS).

- Quenching : Remove excess crosslinker via size-exclusion chromatography.

- Validation : Confirm conjugation efficiency via SDS-PAGE or MALDI-TOF .

Data Contradiction Analysis

Q. How to resolve discrepancies in photoaffinity labeling results?

- False positives : Use competitive binding assays with unmodified ligands.

- Low signal : Verify diazirine activation efficiency via UV-spectrophotometry.

- Artifacts : Conduct control experiments with UV-irradiated compound in the absence of target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.